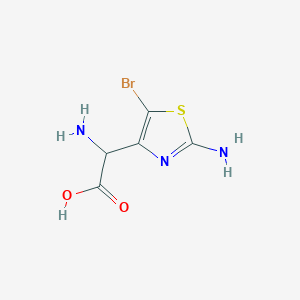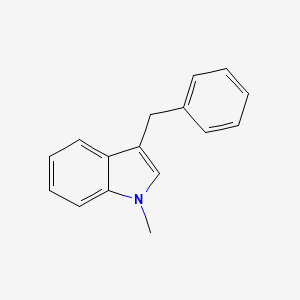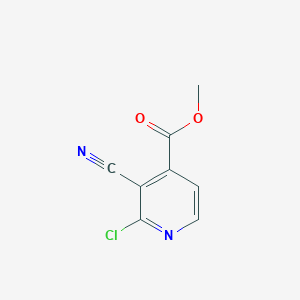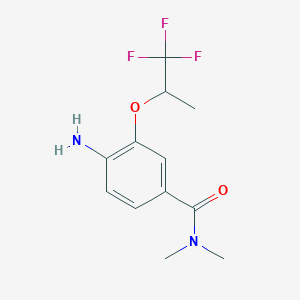
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide is an organic compound with a complex structure that includes an amino group, a dimethyl group, and a trifluoropropan-2-yl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-hydroxybenzamide and 1,1,1-trifluoropropan-2-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Stepwise Reactions: The synthesis may involve stepwise reactions, including nucleophilic substitution, esterification, and amide formation, to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of advanced analytical techniques, such as HPLC and NMR, is essential for monitoring the reaction progress and verifying the product’s identity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the trifluoropropan-2-yl group, resulting in different chemical properties and reactivity.
4-Amino-3-hydroxybenzamide: Contains a hydroxyl group instead of the trifluoropropan-2-yl group, affecting its solubility and biological activity.
N,N-Dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide: Similar structure but without the amino group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trifluoropropan-2-yl group in 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H15F3N2O2 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
4-amino-N,N-dimethyl-3-(1,1,1-trifluoropropan-2-yloxy)benzamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-7(12(13,14)15)19-10-6-8(4-5-9(10)16)11(18)17(2)3/h4-7H,16H2,1-3H3 |
Clé InChI |
YOIRCZAHHXPAJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)OC1=C(C=CC(=C1)C(=O)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


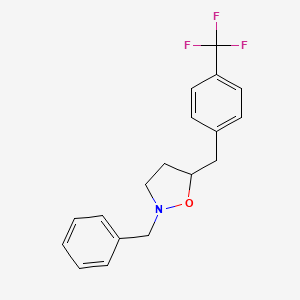
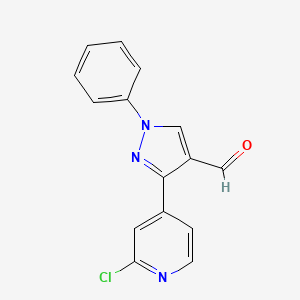
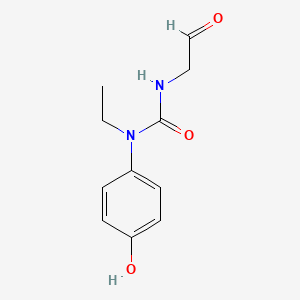

![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)


![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
